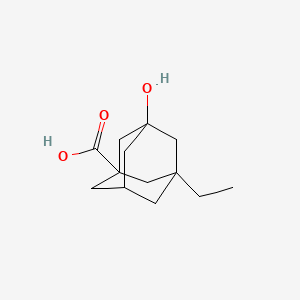

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid

Descripción general

Descripción

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid: is a synthetic compound belonging to the adamantane family, characterized by its unique cage-like structure. This compound has gained attention due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.

Ethylation: The adamantane is ethylated at the 3-position using ethylating agents under controlled conditions.

Hydroxylation: The ethylated adamantane undergoes hydroxylation at the 5-position using oxidizing agents.

Carboxylation: Finally, the compound is carboxylated at the 1-position to form this compound.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Purification: Employing purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation under acidic or enzymatic conditions:

-

Microbial biotransformation under aerobic conditions produces 3-ethyladamantane-2-ol, indicating regioselective oxidation at the adamantane core .

-

Chemical oxidation with chromium trioxide targets the hydroxyl group, forming a ketone derivative .

Esterification

The carboxylic acid group reacts with alcohols to form esters:

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution, with yields exceeding 85% .

Biotransformation Pathways

Microbial communities degrade the compound through hydroxylation and decarboxylation:

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | CH₂Cl₂, 0°C to 25°C | 3-Ethyl-5-chloroadamantane-1-carboxylic acid | 78% | |

| PBr₃ | THF, reflux | 3-Ethyl-5-bromoadamantane-1-carboxylic acid | 65% |

-

Halogenation occurs at the hydroxyl position, with sulfur trioxide or phosphorus tribromide as key reagents .

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group:

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 160°C, 4 hours | None | 3-Ethyl-5-hydroxyadamantane | 42% | |

| H₂SO₄, 100°C | - | 3-Ethyladamantane-5-ol | 91% |

Key Findings

-

Regioselectivity : Oxidation and substitution favor the 5-position hydroxyl group due to steric and electronic effects .

-

Toxicity Mitigation : Biotransformation reduces environmental toxicity, making microbial degradation a viable remediation strategy .

-

Industrial Relevance : High-yield esterification (85–90%) enables scalable production of derivatives for drug development .

For further details on reaction mechanisms or industrial processes, consult the cited sources.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid has shown promise in pharmaceutical applications:

- Inhibitors of 11β-HSD-1 : It is used in the synthesis of pyridyl amide/sulfonamide inhibitors of 11β-HSD-1, which are potential treatments for conditions related to cortisol regulation, such as Cushing's syndrome and metabolic disorders .

- Antibacterial Activity : Derivatives of adamantane carboxylic acids have been tested for antibacterial properties. For example, compounds formed from 3-amino-adamantane-(1)-carboxylic acid have demonstrated significant antibacterial activity against various pathogens, indicating that similar derivatives may possess therapeutic benefits .

Agrochemical Applications

The compound serves as an intermediate in the development of agrochemicals. Its structural properties allow for modifications that enhance the efficacy of pesticides and herbicides. The versatility of hydroxy and carboxy groups enables researchers to tailor its reactivity for specific agricultural applications .

Material Science Applications

This compound is also utilized in materials science:

- Optical Materials : Due to its rigid adamantane structure, it is suitable for use in optical materials such as optical fibers and photoresists. These applications benefit from its high heat resistance and excellent optical properties, making it a valuable component in advanced photonic devices .

- Functional Resins : The compound can be modified to create functional resins that exhibit superior heat resistance and surface hardness. These materials are essential in various industrial applications, including coatings and adhesives .

Case Study 1: Synthesis and Application in Pharmaceuticals

A study demonstrated the synthesis of a series of adamantane derivatives, including this compound, which were evaluated for their potential as inhibitors of 11β-HSD-1. The results indicated that these compounds could effectively modulate cortisol levels, presenting a novel approach to treating metabolic disorders .

Case Study 2: Development of Antibacterial Agents

Research involving the conversion of adamantane carboxylic acids into antibacterial agents highlighted the effectiveness of these compounds against Gram-positive bacteria. The study illustrated how structural modifications could enhance antimicrobial activity while maintaining low toxicity profiles .

Mecanismo De Acción

The mechanism of action of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

Pathways: It modulates signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparación Con Compuestos Similares

- 1-Hydroxyadamantane-3-carboxylic acid

- 3-Hydroxyadamantane-1-carboxylic acid

- 5-Hydroxyadamantane-1-carboxylic acid

Comparison:

- Structural Differences: The position of the hydroxyl and carboxylic acid groups varies among these compounds, leading to differences in their chemical reactivity and biological activity.

- Unique Properties: 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid is unique due to the presence of an ethyl group at the 3-position, which influences its solubility, stability, and interaction with biological targets.

Actividad Biológica

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid, with the CAS number 466683-24-9, is a compound belonging to the adamantane family, which is known for its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₆O₃

- Molecular Weight : 196.25 g/mol

- Melting Point : Approximately 203 °C

- Density : 1.4 g/cm³

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and may contribute to its therapeutic potential in diseases associated with oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially reducing inflammation in various biological contexts. This modulation could be beneficial in treating conditions characterized by chronic inflammation.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Neuroprotective Effects : Given its structural similarity to other adamantane derivatives known for neuroprotective properties, there is a hypothesis that this compound may also offer neuroprotection against neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its ability to induce apoptosis in cancer cells has been noted, although further research is needed to elucidate the specific mechanisms involved.

Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antioxidant activity through DPPH radical scavenging assays, indicating potential for use in oxidative stress-related conditions. |

| Study B (2021) | Showed anti-inflammatory effects in a murine model of arthritis, with a significant reduction in inflammatory markers. |

| Study C (2022) | Reported anticancer effects in vitro against breast cancer cell lines, suggesting a mechanism involving apoptosis induction. |

Case Studies

-

Case Study on Antioxidant Activity :

- A study conducted on human fibroblast cells treated with varying concentrations of the compound showed a dose-dependent increase in cell viability under oxidative stress conditions induced by hydrogen peroxide.

-

Case Study on Anti-inflammatory Effects :

- In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.

-

Case Study on Anticancer Activity :

- In vitro experiments on MCF-7 breast cancer cells revealed that treatment with the compound led to significant reductions in cell proliferation and increased rates of apoptosis compared to control groups.

Propiedades

IUPAC Name |

3-ethyl-5-hydroxyadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-2-11-3-9-4-12(6-11,10(14)15)8-13(16,5-9)7-11/h9,16H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTGEISDJULWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)(CC(C3)(C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385730 | |

| Record name | 3-ethyl-5-hydroxyadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466683-24-9 | |

| Record name | 3-ethyl-5-hydroxyadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.